Tetraborate(2-)

Descripción

Propiedades

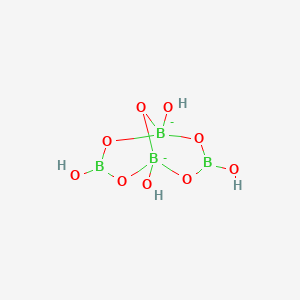

Fórmula molecular |

B4H4O9-2 |

|---|---|

Peso molecular |

191.3 g/mol |

Nombre IUPAC |

1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |

InChI |

InChI=1S/B4H4O9/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3/h5-8H/q-2 |

Clave InChI |

SNWLUPCUVMABOY-UHFFFAOYSA-N |

SMILES canónico |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Reaction of Boric Acid with Bis(ammonium) Hydroxides

A novel approach involves the reaction of boric acid () with C2- or C3-linked bis(ammonium) hydroxides. For example, reacts with in a 3:1 molar ratio to yield the tetraborate(2-) salt . The reaction proceeds via sequential condensation of borate species, facilitated by the templating effect of the organic cation. Characterization by NMR revealed a quintet at 1.5 ppm, indicative of tetrahedral boron environments, while IR spectroscopy confirmed the presence of B–O–B stretching vibrations at 1,350 cm. Thermal gravimetric analysis (TGA) showed dehydration steps at 120°C and 250°C, corresponding to the loss of crystalline water and hydroxyl groups, respectively.

Crystallographic and Porosity Analysis

Single-crystal X-ray diffraction (XRD) of revealed a layered structure stabilized by hydrogen bonding between tetraborate(2-) anions and interstitial boric acid molecules. Despite the intricate hydrogen-bonding network, Brunauer-Emmett-Teller (BET) surface area analysis demonstrated negligible porosity (<1 m/g), suggesting limited applicability in adsorption-based technologies.

Industrial-Scale Production from Colemanite Mineral

Calcination and Reaction with Sodium Carbonate

The patented method for synthesizing sodium tetraborate pentahydrate () begins with calcining colemanite () at 250–450°C for 1–2 hours to remove structural water and improve reactivity. The calcined mineral is ground to a fine powder and reacted with sodium carbonate () in a 2:1 mass ratio at 95°C:

The use of recycled crystallisation liquor from prior batches minimizes freshwater consumption and enhances yield (98–99%).

Neutralization and Crystallization

The filtrate from the initial reaction, containing and , is treated with boric acid to neutralize excess hydroxide:

Lithium Tetraborate Synthesis Using Carbon Dioxide Modulation

Aqueous Phase Reaction Under CO2_22 Pressure

Lithium tetraborate () is synthesized via a two-step process involving the reaction of lithium carbonate () and boric acid () under CO pressure (1–5 bar). Carbon dioxide enhances reactant dissolution by forming carbonic acid, which lowers the solution pH and accelerates decomposition:

The intermediate is amorphous, as evidenced by broad XRD peaks.

Thermal Dehydration to Anhydrous Product

Heating the trihydrate at 300–400°C for 1 hour yields crystalline , with FTIR spectra showing the disappearance of O–H stretches (3,400 cm) and the emergence of B–O–B vibrations (720 cm). Scanning electron microscopy (SEM) revealed a transition from irregular aggregates to well-defined cubic crystals post-annealing.

Comparative Analysis of Tetraborate(2-) Preparation Methods

The colemanite route excels in cost-effectiveness for bulk production, while organic cation methods enable precise control over crystal engineering. CO-assisted synthesis offers an eco-friendly alternative but requires specialized pressurized equipment.

Análisis De Reacciones Químicas

Types of Reactions

The tetraborate ion undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, the tetraborate ion hydrolyzes to form boric acid and hydroxide ions.

Complexation: It can form complexes with various metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions

Common reagents used in reactions involving the tetraborate ion include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under aqueous conditions .

Major Products

The major products formed from reactions involving the tetraborate ion include boric acid, various borate complexes, and hydroxide ions .

Aplicaciones Científicas De Investigación

Chemical Applications

Buffering Agent

Tetraborate(2-) is widely used as a buffering agent in chemical laboratories. Its ability to maintain pH stability makes it essential for various titrimetric analyses and biochemical assays. The compound helps stabilize the pH during reactions, which is critical for accurate results in quantitative analysis.

Standard Solution in Titrimetric Analysis

In titrimetric analysis, tetraborate(2-) serves as a standard solution due to its predictable reactivity and stability. It allows for precise measurements in determining the concentration of unknown solutions.

Biological Applications

Biochemical Assays

Tetraborate(2-) is utilized in preparing buffer solutions for biochemical assays. Its role in maintaining optimal pH conditions is crucial for enzyme activity and other biochemical processes.

Medical Formulations

Sodium tetraborate has antiseptic properties and is incorporated into some medical formulations. It is used in ointments and solutions for treating minor cuts and infections due to its ability to inhibit microbial growth.

Industrial Applications

Manufacture of Glass and Ceramics

In the glass and ceramics industry, tetraborate(2-) acts as a fluxing agent, lowering the melting point of silica and enhancing the workability of glass materials. This property is vital for producing high-quality glass products with improved durability.

Detergents and Cleaning Agents

Tetraborate(2-) is also found in various detergents and cleaning agents. Its ability to soften water enhances the effectiveness of these products by allowing surfactants to work more efficiently.

Materials Science Applications

Thermoluminescent Dosimeters

Lithium tetraborate has been extensively studied for its thermoluminescent properties, making it suitable for use in radiation detectors and dosimeters. These devices are crucial for measuring exposure to ionizing radiation in medical and industrial settings .

Optoelectronic Materials

Tetraborate(2-) compounds are employed in optoelectronic applications, including surface acoustic wave devices. Their unique properties allow for effective signal processing in various electronic applications .

Case Study 1: Radiation Detection

Research has shown that lithium tetraborate exhibits excellent thermoluminescent properties, which have been harnessed in developing sensitive radiation detectors. These detectors are essential in monitoring radiation levels in nuclear facilities and medical environments .

Case Study 2: Antimicrobial Properties

Studies indicate that sodium tetraborate's antimicrobial effects make it a viable candidate for inclusion in antiseptic formulations. Clinical trials have demonstrated its efficacy against common pathogens, supporting its use in wound care products .

Mecanismo De Acción

The tetraborate ion exerts its effects primarily through its ability to form complexes with various metal ions. This complexation can alter the chemical properties of the metal ions, making them more or less reactive. In biological systems, tetraborate ions can interact with cell membranes, leading to changes in membrane permeability and function .

Comparación Con Compuestos Similares

Similar Compounds

Orthoborate (BO₃³⁻): This anion has a simpler structure compared to tetraborate and is commonly found in borate minerals.

Metaborate (BO₂⁻): This anion forms cyclic trimers and is used in various industrial applications.

Perborate (B₂O₄(OH)₄²⁻): Known for its use in detergents and bleaching agents.

Uniqueness

The tetraborate ion is unique due to its complex fused bicyclic structure, which includes both tetrahedral and trigonal boron atoms. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing tetraborate(2-) salts?

- Methodological Answer : Tetraborate(2-) salts can be synthesized via ion exchange reactions or crystallization from aqueous solutions containing stoichiometric ratios of cations and boric acid. For example, [Me₃N(CH₂)₂NMe₃][B₄O₅(OH)₄]·2B(OH)₃·2H₂O is obtained by crystallizing a 1:3 molar ratio of dihydroxide to boric acid . Characterization requires:

- Thermogravimetric Analysis (TGA) : To study dehydration and decomposition pathways (e.g., weight loss steps at 150–300°C and 300–650°C) .

- X-ray Diffraction (XRD) : For structural confirmation of polyborate anions like tetraborate(2-) .

- NMR Spectroscopy : ¹¹B-NMR in D₂O to identify borate speciation, though solid-state structures may differ due to solution equilibria .

Q. How can the solubility product constant (Ksp) of sodium tetraborate be determined experimentally?

- Methodological Answer : Use acid-base titration with a strong acid (e.g., HCl) to protonate the tetraborate(2-) ion. The reaction (B₄O₅(OH)₄²⁻ + 2H₃O⁺ + H₂O → 4H₃BO₃) allows calculation of tetraborate concentration. Combine stoichiometry with ion concentrations (Na⁺ from Na₂B₄O₇) to compute Ksp. Ensure precise pH measurement and account for ionic strength effects using the Debye-Hückel equation .

| Temperature (°C) | Ksp (Na₂B₄O₇) | Notes |

|---|---|---|

| 25 | 1.8 × 10⁻⁶ | In 0.2 mol kg⁻¹ NaCl solution |

| 50 | 4.5 × 10⁻⁶ | Requires hydrothermal cell for elevated temperature studies |

Q. What spectroscopic techniques are suitable for distinguishing tetraborate(2-) from other borate anions?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify B-O stretching modes (1200–1400 cm⁻¹) and hydroxyl bending (~900 cm⁻¹). Tetraborate(2-) exhibits unique peaks due to its fused ring structure .

- ¹¹B-NMR : Tetraborate(2-) in solution shows distinct chemical shifts (δ 1–3 ppm for tetrahedral BO₄ units; δ 15–20 ppm for trigonal BO₃) .

- Raman Spectroscopy : Resolves B-O-B bridging vibrations (~500–700 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported band gap values for lithium tetraborate crystals be resolved?

- Methodological Answer : Discrepancies arise from theoretical approximations (e.g., DFT) versus experimental optical absorption edge measurements. To resolve:

- Optical Absorption Edge Analysis : Measure UV-Vis spectra at 300–800 nm and extrapolate the Tauc plot (αhν)¹/² vs. hν to determine Eg. Lithium tetraborate’s experimental band gap is 7.5 eV, validated via modified LCAO calculations .

- Surface Passivation : Minimize surface defects by annealing crystals in a borate-rich atmosphere to reduce measurement artifacts .

Q. What strategies optimize lithium tetraborate flux compositions for XRF sample preparation?

- Methodological Answer : Flux composition affects matrix correction in XRF. For copper analysis:

-

Use a 12:22 ratio of lithium tetraborate to lithium metaborate doped with tantalum to enhance absorption and reduce background noise .

-

Calibrate with certified reference materials (CRMs) to validate elemental recovery rates (e.g., 95–105% for Cu in geological samples) .

Flux Composition Application Detection Limit (ppm) Li₂B₄O₇:LiBO₂ (12:22) Copper ores 5–10 Li₂B₄O₇:LiBO₂ (1:1) Silicate rocks 10–20

Q. How do dosage thresholds of lithium tetraborate impact cellular metabolism in biomedical studies?

- Methodological Answer :

- In Vitro Models : Treat cell lines (e.g., HEK293) with 0.1–10 mM Li₂B₄O₇ and measure oxidative stress markers (e.g., ROS via DCFH-DA assay). Low doses (≤1 mM) show minimal toxicity, while >5 mM induces apoptosis via caspase-3 activation .

- Animal Models : Administer 10–100 mg/kg doses to rodents. Monitor serum lithium levels (target: 0.6–1.2 mM) and renal function (creatinine clearance) to avoid nephrotoxicity .

Q. What computational methods validate the stability of novel tetraborate(2-) salts in aqueous solution?

- Methodological Answer : Use density functional theory (DFT) with implicit solvent models (e.g., COSMO-RS) to calculate Gibbs free energy of dissolution. Compare with experimental solubility data. For example, [Me₃N(CH₂)₂NMe₃][B₄O₅(OH)₄] has ΔG°solv = −45 kJ/mol, indicating moderate stability . Molecular dynamics (MD) simulations can further predict anion-cation interactions in solution .

Data Contradiction Analysis

Q. How should conflicting reports on tetraborate(2-)’s role in larvicidal activity be addressed?

- Methodological Answer : Some studies report sodium tetraborate as non-toxic to mammals but effective against larvae. To reconcile:

- Dose-Response Curves : Test LC₅₀ values for larvae (e.g., 50 mg/L for Aedes aegypti) versus mammalian cell viability assays (IC₅₀ > 500 mg/L) .

- Formulation Effects : Combine tetraborate with adjuvants (e.g., wheat bran) to enhance larval uptake while reducing environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.